

Mass Spectrometry Analysis of 5-Methoxy-1-tetralone: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-1-tetralone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **5-Methoxy-1-tetralone**, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document details the expected fragmentation patterns under electron ionization (EI), presents key mass spectral data, and outlines a standard experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to 5-Methoxy-1-tetralone and its Mass Spectrometric Analysis

5-Methoxy-1-tetralone ($C_{11}H_{12}O_2$) is a bicyclic aromatic ketone with a molecular weight of 176.21 g/mol. [1][2][3] Its structural elucidation and quantification are critical in various research and development phases. Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful analytical tool for this purpose. Electron ionization (EI) is a common ionization technique for such molecules, inducing characteristic fragmentation that provides a molecular fingerprint for identification.[4]

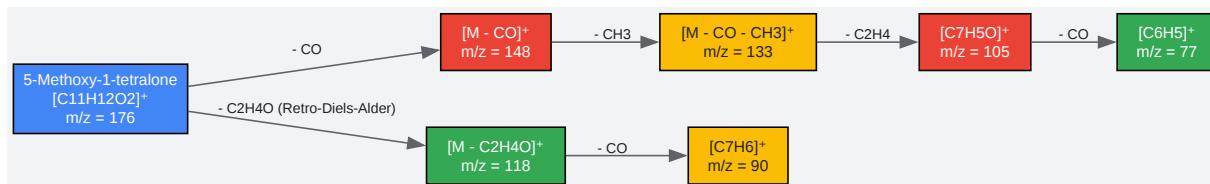
Electron Ionization Mass Spectrum Data

The electron ionization mass spectrum of **5-Methoxy-1-tetralone** is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, derived from the NIST database, is summarized in the table below.[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
176	100	[M] ⁺ (Molecular Ion)
148	60	[M - CO] ⁺
133	55	[M - CO - CH ₃] ⁺
118	30	[M - C ₂ H ₄ O] ⁺
105	45	[C ₇ H ₅ O] ⁺
90	25	[C ₇ H ₆] ⁺
77	35	[C ₆ H ₅] ⁺

Proposed Fragmentation Pathway

The fragmentation of **5-Methoxy-1-tetralone** under electron ionization is primarily driven by the presence of the keto and methoxy functional groups on the aromatic ring. The following diagram illustrates the proposed major fragmentation pathways.



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Caption: Proposed EI fragmentation pathway of **5-Methoxy-1-tetralone**.

The fragmentation is initiated by the formation of the molecular ion (m/z 176). A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to the fragment at m/z 148. Subsequent loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group results in the ion at m/z 133. Another significant fragmentation route involves a retro-Diels-Alder reaction, leading to the elimination of ethenone ($\text{C}_2\text{H}_4\text{O}$) and the formation of

the ion at m/z 118. Further fragmentations lead to the formation of smaller, stable aromatic cations.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of **5-Methoxy-1-tetralone** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methods for aromatic ketones and can be adapted as needed.

Sample Preparation

A stock solution of **5-Methoxy-1-tetralone** (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate. Working standards of lower concentrations can be prepared by serial dilution of the stock solution.

Instrumentation

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

GC-MS Parameters

- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C

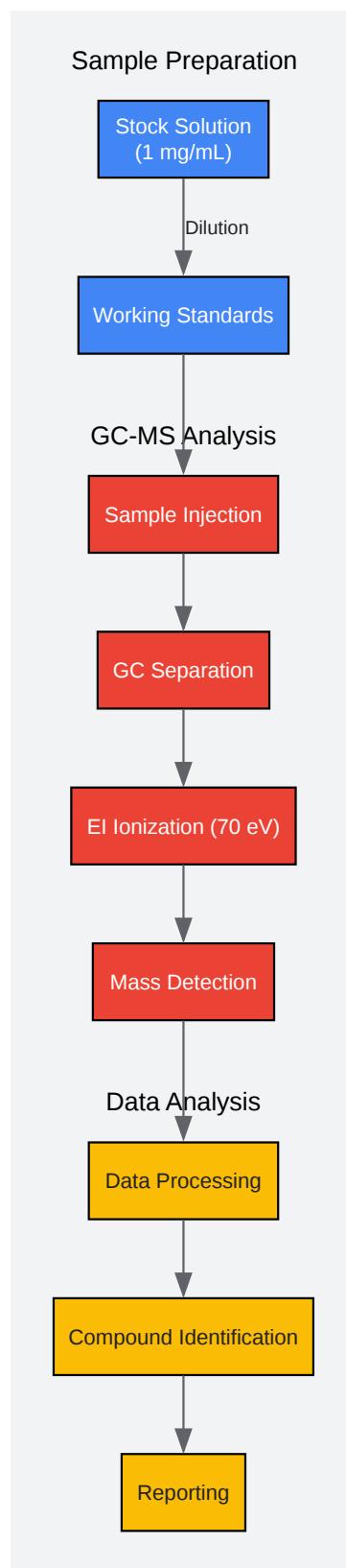
- Hold: 5 minutes at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Mode: Full Scan

Data Analysis

The acquired data is processed using the instrument's software. The identification of **5-Methoxy-1-tetralone** is confirmed by matching the retention time and the mass spectrum with that of a reference standard and/or a library spectrum (e.g., NIST).

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **5-Methoxy-1-tetralone**.



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Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of **5-Methoxy-1-tetralone**. The presented data on its EI mass spectrum and fragmentation pathways, along with the detailed experimental protocol for GC-MS analysis, will be a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. The methodologies and data herein should facilitate the accurate identification and characterization of this important compound.

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References

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